molecular formula C6H10O2 B3240863 1-Propen-1-ol, 2-methyl-, 1-acetate CAS No. 14478-14-9

1-Propen-1-ol, 2-methyl-, 1-acetate

Cat. No.: B3240863
CAS No.: 14478-14-9
M. Wt: 114.14 g/mol
InChI Key: MNJRLZXXSZEIHD-UHFFFAOYSA-N
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Description

1-Propen-1-ol, 2-methyl-, 1-acetate, also known as methallyl acetate, is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.1424 g/mol . It is a colorless to light yellow liquid with a characteristic odor. This compound is used in various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propen-1-ol, 2-methyl-, 1-acetate can be synthesized through the esterification of 2-methyl-2-propen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1-Propen-1-ol, 2-methyl-, 1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Propen-1-ol, 2-methyl-, 1-acetate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is catalyzed by the enzyme’s active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylprop-1-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJRLZXXSZEIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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